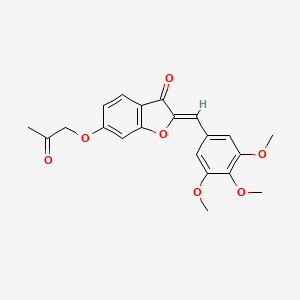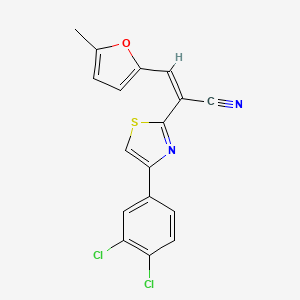
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocycle), a dichlorophenyl group, a methylfuran group, and an acrylonitrile group . These groups could potentially confer a variety of chemical properties and reactivities to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the acrylonitrile group could potentially undergo addition reactions, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its density, and its reactivity with other chemicals .Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols in Waste Incineration
Research on chlorophenols, which share structural similarities with the 3,4-dichlorophenyl moiety of the compound , suggests significant environmental impacts. Chlorophenols are identified as major precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). These compounds, resulting from incomplete combustion, can transform into more toxic compounds through various pathways. This underscores the potential environmental persistence and transformation of similar complex molecules (Peng et al., 2016).
Acrylonitrile and Related Compound Toxicity
Reactive Chemicals and Cancer
Acrylonitrile, part of the compound's name, is highlighted in epidemiological studies for its weak evidence of carcinogenicity, suggesting the need for continued research on its long-term health effects. This points towards a broader concern with compounds containing acrylonitrile structures and their potential health risks (Blair & Kazerouni, 1997).
Sulfonamides and Drug Development
Sulfonamides in Clinical Use
While not directly related, research on sulfonamides underscores the importance of chemical moieties in drug development. Sulfonamides are core structures in various drugs, indicating the potential of specific functional groups in medicinal chemistry for creating therapeutic agents. This could hint at the research and development potential of complex molecules like the one , focusing on their application in creating new pharmacological compounds (Carta, Scozzafava, & Supuran, 2012).
Environmental Degradation of Chlorinated Compounds
Degradation of Chlorinated Phenols
Studies on the degradation of chlorinated phenols by zero valent iron and its bimetallic systems highlight the environmental fate and removal techniques for persistent organic pollutants. This research is relevant for understanding how complex chlorinated compounds, similar to the one , might be treated or remediated in environmental settings (Gunawardana, Singhal, & Swedlund, 2011).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-12(8-20)17-21-16(9-23-17)11-3-5-14(18)15(19)7-11/h2-7,9H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQQTCSKMNXBAW-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)
![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)

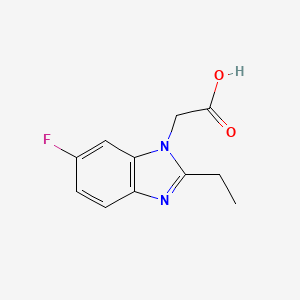
methanone](/img/structure/B2712076.png)
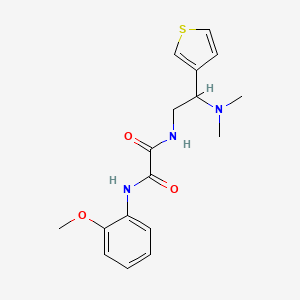
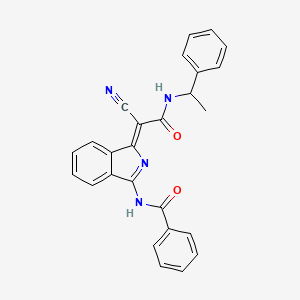
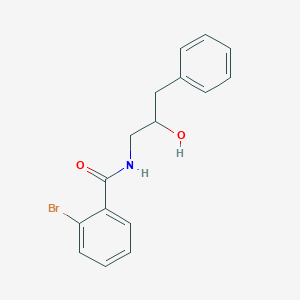


![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2712086.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)
![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)
